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Compound of Interest

Compound Name: 1,5-Anhydrosorbitol

Cat. No.: B7820596 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges in the clinical interpretation of low 1,5-anhydroglucitol (1,5-AG) values.

Frequently Asked Questions (FAQs)
Q1: What does a low 1,5-AG value indicate?

A low serum or plasma 1,5-AG value typically indicates recent, short-term hyperglycemia,

particularly postprandial glucose excursions, within the previous 1-2 weeks.[1][2][3][4][5] 1,5-

AG is a naturally occurring dietary polyol that is freely filtered by the kidneys and almost

completely reabsorbed in the renal tubules when blood glucose levels are normal. When blood

glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), glucose

competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine

and a subsequent decrease in its serum concentration.

Q2: How does 1,5-AG differ from HbA1c as a glycemic marker?

1,5-AG and HbA1c provide different but complementary information about a patient's glycemic

control. While HbA1c reflects average blood glucose levels over the preceding 2-3 months, 1,5-

AG is a marker of short-term glycemic control, reflecting glucose fluctuations over the past 1-2

weeks. Unlike HbA1c, 1,5-AG is more sensitive to short-term glycemic excursions and

postprandial hyperglycemia. This makes it particularly useful for monitoring recent changes in

glycemic control after adjustments in diet, lifestyle, or medication.
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Q3: Can a low 1,5-AG value be observed in a patient with a normal or near-normal HbA1c?

Yes, it is possible to observe a low 1,5-AG value in a patient with an HbA1c in the target range

(e.g., <7.0%). This discrepancy can occur because HbA1c represents an average glucose level

and may not capture significant glycemic variability or postprandial hyperglycemia. A low 1,5-

AG in this context suggests that while the average glucose control is good, the patient is

experiencing recent episodes of high glucose spikes.

Q4: What are the established reference ranges for 1,5-AG?

Reference ranges for 1,5-AG can vary slightly by laboratory and patient population. However,

general reference ranges are available.

Age Group Male (mcg/mL) Female (mcg/mL)

2-17 years 15.0 - 38.0 11.2 - 35.7

≥18 years 7.3 - 36.6 7.5 - 28.4

Optimal Adult 10.7 - 32.0 6.8 - 29.3

Data sourced from Quest

Diagnostics and SMA Medical

Laboratory.

It's important to note that values below the lower end of the reference range are typically

associated with hyperglycemia.

Troubleshooting Guide: Investigating Low 1,5-AG
Values
This guide will help you troubleshoot potential causes of unexpectedly low 1,5-AG values.

Issue: Low 1,5-AG value that is inconsistent with other glycemic markers (e.g., HbA1c).

Diagram: Troubleshooting Workflow for Low 1,5-AG
Caption: Troubleshooting workflow for low 1,5-AG values.
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Step 1: Assess for Hyperglycemia

Action: Review patient records for recent episodes of hyperglycemia. This can include self-

monitored blood glucose (SMBG) logs, continuous glucose monitoring (CGM) data, or recent

illnesses or medication changes (e.g., steroid therapy) that could elevate blood glucose.

Interpretation: If there is evidence of recent hyperglycemia, the low 1,5-AG value is likely an

accurate reflection of the patient's glycemic status.

Step 2: Investigate Confounding Factors

If recent hyperglycemia is not apparent, consider other factors known to lower 1,5-AG levels.

Renal Dysfunction:

Background: The reliability of 1,5-AG as a glycemic marker is diminished in patients with

severe renal impairment. While 1,5-AG levels are generally reliable in patients with mild to

moderate chronic kidney disease (CKD stages 1-3), they are not a reliable indicator of

glycemic control in those with severe CKD (stages 4-5) or end-stage renal disease

(ESRD). In advanced renal dysfunction, the estimated glomerular filtration rate (eGFR)

becomes the primary determinant of 1,5-AG levels, rather than glycemia.

Action: Review the patient's renal function status, specifically their eGFR.

Interpretation: In a patient with an eGFR corresponding to CKD stage 4 or 5, a low 1,5-AG

value may not accurately reflect glycemic control.

CKD Stage eGFR (mL/min/1.73m²)
Reliability of 1,5-AG for
Glycemic Control

1-3 ≥ 30 Generally Reliable

4-5 < 30 Not Reliable

Medications:

Background: Certain medications can interfere with 1,5-AG levels.
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SGLT2 Inhibitors (e.g., canagliflozin, dapagliflozin, empagliflozin): These drugs block

glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.

This mechanism also increases the excretion of 1,5-AG, resulting in artificially low

serum levels, independent of glycemic control. Therefore, 1,5-AG is not a reliable

marker of glycemic control in patients taking SGLT2 inhibitors.

Acarbose: This alpha-glucosidase inhibitor can also cause low 1,5-AG values.

Action: Review the patient's current medication list.

Interpretation: If the patient is taking an SGLT2 inhibitor or acarbose, the low 1,5-AG value

is likely a result of the medication's mechanism of action and not a true reflection of

glycemic control.

Pregnancy:

Background: Physiological changes during pregnancy, including an increased glomerular

filtration rate and a lowered renal threshold for glucose, can lead to lower 1,5-AG levels.

Therefore, the interpretation of 1,5-AG values during pregnancy should be done with

caution, as the reference ranges for non-pregnant individuals may not apply.

Action: Confirm if the patient is pregnant.

Interpretation: In a pregnant patient, a lower 1,5-AG value may be due to normal

physiological changes and not necessarily indicative of poor glycemic control.

Other Conditions:

Advanced Liver Disease: Patients with chronic liver disease may have lower serum 1,5-

AG levels, which may be associated with impaired liver function rather than their blood

glucose levels.

Action: Assess the patient for a history of advanced liver disease.

Interpretation: In a patient with severe liver dysfunction, a low 1,5-AG level may not be a

reliable indicator of glycemia.
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Experimental Protocols
Principle of the 1,5-AG Assay (Enzymatic Method)

The most common method for measuring 1,5-AG is a colorimetric, enzymatic assay. The

general principle involves the following steps:

Diagram: 1,5-AG Enzymatic Assay Workflow
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Caption: General workflow of a 1,5-AG enzymatic assay.

Sample Collection and Preparation:

Collect blood in a serum separator tube or a tube with EDTA or heparin as an

anticoagulant for plasma.

Separate serum or plasma from cells by centrifugation.

Samples can typically be stored refrigerated for up to 7 days or frozen for longer periods.

Avoid repeated freeze-thaw cycles.

Assay Procedure (General Steps):

Glucose Removal: Samples may be pre-treated to eliminate glucose, which can interfere

with the assay.

Enzymatic Reaction: The enzyme pyranose oxidase is used to specifically oxidize 1,5-AG,

which produces hydrogen peroxide (H₂O₂).

Color Development: In the presence of peroxidase, the H₂O₂ reacts with a chromogenic

substrate to produce a colored product.
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Detection: The absorbance of the colored product is measured using a spectrophotometer.

The intensity of the color is inversely proportional to the concentration of 1,5-AG in the

sample.

Quantification: The concentration of 1,5-AG is determined by comparing the sample's

absorbance to a standard curve generated from calibrators with known 1,5-AG

concentrations.

Signaling Pathways and Logical Relationships
Diagram: Regulation of Serum 1,5-AG Levels
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Caption: Competitive inhibition of 1,5-AG reabsorption by glucose.

This diagram illustrates the fundamental mechanism underlying the use of 1,5-AG as a

glycemic marker. Under normal blood glucose conditions, 1,5-AG is efficiently reabsorbed back

into the bloodstream. However, during periods of hyperglycemia, elevated glucose levels

saturate the reabsorption transporters in the renal tubules, leading to increased excretion of

1,5-AG in the urine and consequently, lower levels in the blood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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